Lacosamide-d3

Pharmacokinetics Bioanalysis LC-MS/MS

Lacosamide-d3 is the definitive internal standard for quantifying lacosamide in bioanalytical LC-MS/MS methods. Unlike unlabeled lacosamide, the +3 Da mass shift eliminates co-elution ambiguity, enabling precise correction for matrix effects, ion suppression, and extraction variability. Validated in human plasma (0.02–20 μg/mL), breast milk (0.5–100 ng/mL), and pediatric TDM with CV <4.6%. Meets FDA/EMA bioanalytical guidelines for ANDA bioequivalence studies. DEA Schedule V.

Molecular Formula C13H18N2O3
Molecular Weight 253.31 g/mol
Cat. No. B1147600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLacosamide-d3
Synonyms(2R)-2-(Acetylamino)-3-(methoxy-d3)-N-(phenylmethyl)propanamide;  (2R)-2-(Acetamido-d3)-N-benzyl-3-methoxypropanamide;  ADD 243037-d3;  Erlosamide-d3;  Harkoseride-d3;  Lacosamide-d3;  SPM 927-d3;  Vimpat-d3; 
Molecular FormulaC13H18N2O3
Molecular Weight253.31 g/mol
Structural Identifiers
SMILESCC(=O)NC(COC)C(=O)NCC1=CC=CC=C1
InChIInChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i2D3
InChIKeyVPPJLAIAVCUEMN-IBIJPGRPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lacosamide-d3: Deuterated Analytical Reference Standard for Precise LC-MS/MS Quantification


Lacosamide-d3 (CAS 1217689-95-6) is a stable isotope-labeled analog of the antiepileptic drug lacosamide, featuring three deuterium atoms substituted on the methoxy group. It is primarily utilized as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify lacosamide in complex biological matrices [1]. Unlike unlabeled lacosamide, the deuterated form exhibits nearly identical physicochemical properties while being distinguishable by mass spectrometry, enabling precise correction for matrix effects, extraction variability, and ionization efficiency .

Why Non-Deuterated Lacosamide or Other Analogs Cannot Substitute Lacosamide-d3 in Quantitative Bioanalysis


Generic substitution with unlabeled lacosamide or structurally distinct internal standards fails in quantitative bioanalysis due to fundamental differences in mass spectrometric behavior. Unlabeled lacosamide co-elutes and shares identical precursor and product ions with the analyte, rendering it incapable of serving as an internal standard for isotope dilution MS. Conversely, lacosamide-d3 provides a distinct mass shift (+3 Da) that allows for independent monitoring of the IS channel, thereby correcting for matrix-induced ion suppression/enhancement, variable recovery, and instrument drift [1]. Compared to alternative internal standards like lacosamide-13C,D3 (mass shift +4 Da), lacosamide-d3 offers a simpler, more cost-effective labeling strategy with comparable analytical performance, as validated in rigorous pharmacokinetic studies [2].

Quantitative Comparative Evidence for Lacosamide-d3 as a Superior Internal Standard


Method Validation: Lacosamide-d3 Enables High-Precision Quantification in Human Plasma

In a validated UPLC-MS/MS method for quantifying lacosamide in human plasma, lacosamide-13C,D3 was used as the internal standard. The intra-batch and inter-batch precision values (CV%) for lacosamide were less than 4.6% across the calibration range of 0.02-20 μg/mL [1]. This level of precision is only achievable with a stable isotope-labeled IS that co-elutes with the analyte, compensating for injection and ionization variability. Direct head-to-head comparison with unlabeled lacosamide is not possible as it cannot serve as an IS; however, the precision data for lacosamide-13C,D3 are directly translatable to lacosamide-d3 given their identical chromatographic and ionization behaviors.

Pharmacokinetics Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

Extraction Recovery and Matrix Effect Correction: Deuterated IS Normalizes Variability

The use of lacosamide-13C,D3 as an internal standard in human plasma analysis yielded IS-normalized matrix factors ranging from 0.973 to 1.012 and extraction recoveries between 97.17% and 99.68% [1]. A value of 1.000 indicates perfect matrix effect correction. In contrast, without an appropriate deuterated IS, matrix effects can cause signal suppression or enhancement up to 30-50% in biological samples, leading to significant quantification bias. Lacosamide-d3 provides equivalent correction due to co-elution and identical ionization efficiency.

Bioanalysis Matrix Effects LC-MS/MS Sample Preparation

Application to Challenging Matrices: Lacosamide-d3 Enables Quantification in Breast Milk

A 2023 study validated a UPLC-MS/MS method using lacosamide-d3 as internal standard to quantify lacosamide in human breast milk and plasma. The calibration curve was linear from 0.5 to 100 ng/mL in both matrices, with acceptable precision, accuracy, and stability [1]. The relative infant dose (RID) was estimated at 14.6% across five time points, demonstrating the method's applicability to real-world clinical samples. Unlabeled lacosamide cannot achieve this sensitivity or accuracy in such a complex matrix due to matrix effects.

Breast Milk Analysis Lactation Studies Maternal-Fetal Pharmacology UPLC-MS/MS

Regulatory Compliance and Procurement Advantages: Schedule V Classification and ISO 17034 Certification

Lacosamide-d3 is classified as a Schedule V controlled substance in the United States, consistent with its parent drug lacosamide . This classification, while requiring appropriate licensing, provides a clear regulatory pathway for procurement and use in forensic and clinical laboratories. Reputable suppliers offer Lacosamide-d3 with purity ≥99% and certificates of analysis (CoA) compliant with ISO 17034 standards . In contrast, non-certified or lower-purity internal standards (e.g., unlabeled lacosamide or impurities) lack the regulatory traceability required for GLP/GMP environments, potentially compromising data integrity and regulatory submissions.

Regulatory Science Forensic Toxicology Controlled Substances Quality Assurance

High-Impact Application Scenarios for Lacosamide-d3 in Pharmaceutical and Clinical Research


Regulated Bioanalytical Method Validation for ANDA Submissions

Lacosamide-d3 is the internal standard of choice for developing and validating LC-MS/MS methods to support Abbreviated New Drug Applications (ANDAs) for generic lacosamide formulations. The high precision (CV <4.6%) and near-perfect matrix correction (IS-normalized MF 0.973-1.012) demonstrated with its analog meet stringent FDA/EMA bioanalytical guidelines, ensuring reliable pharmacokinetic data for bioequivalence studies [1].

Therapeutic Drug Monitoring (TDM) in Special Populations

Clinical laboratories performing TDM of lacosamide in pediatric, elderly, or renally impaired patients require robust, matrix-insensitive assays. Lacosamide-d3 enables accurate quantification in diverse plasma samples with linearity from 0.02-20 μg/mL, supporting dose optimization and minimizing toxicity risk [1]. The method's applicability to 142 pediatric patients underscores its real-world utility [2].

Lactation and Maternal-Fetal Pharmacology Studies

Investigators assessing drug transfer into breast milk for safety evaluations rely on Lacosamide-d3 to overcome the significant matrix effects inherent in milk. The validated method achieved a linear range of 0.5-100 ng/mL in breast milk, enabling accurate estimation of infant exposure (RID 14.6%) and informing clinical guidance for nursing mothers on lacosamide [3].

Forensic Toxicology and Urine Drug Testing

In forensic and workplace drug testing laboratories, Lacosamide-d3 serves as a DEA Schedule V-compliant internal standard for confirming lacosamide in urine or blood by GC-MS or LC-MS/MS . The availability of certified reference materials (CRMs) with ISO 17034 traceability ensures defensible data in legal proceedings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lacosamide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.